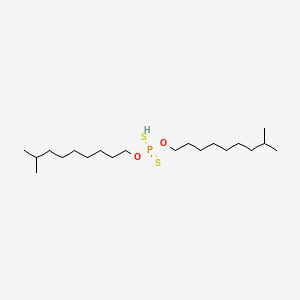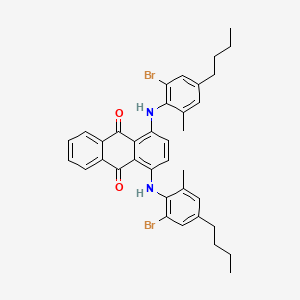![molecular formula C27H27ClO6S B13741991 Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate CAS No. 1023648-23-8](/img/structure/B13741991.png)
Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat is a complex organic compound with the molecular formula C27H27ClO6S and a molecular weight of 515.024 g/mol This compound is notable for its unique structure, which includes a benzyloxyphenylsulfanyl group and a methoxy-malonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process would include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research and industrial applications.
化学反応の分析
Types of Reactions
Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenylsulfanyl group may play a crucial role in binding to these targets, while the methoxy-malonate moiety may influence the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
- Dimethyl 2-{2-[4-(3-methoxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat
- Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-bromophenyl]-ethyl}-2-methoxy-malonat
Uniqueness
Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
1023648-23-8 |
|---|---|
分子式 |
C27H27ClO6S |
分子量 |
515.0 g/mol |
IUPAC名 |
dimethyl 2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]-2-methoxypropanedioate |
InChI |
InChI=1S/C27H27ClO6S/c1-31-25(29)27(33-3,26(30)32-2)15-14-20-12-13-23(17-24(20)28)35-22-11-7-10-21(16-22)34-18-19-8-5-4-6-9-19/h4-13,16-17H,14-15,18H2,1-3H3 |
InChIキー |
UUMIZYJUOJSAHD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCC1=C(C=C(C=C1)SC2=CC=CC(=C2)OCC3=CC=CC=C3)Cl)(C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















